This compound is classified under modified nucleotides, specifically as a derivative of deoxyuridine triphosphate. It is synthesized through enzymatic or chemical methods from its precursors, often involving deoxynucleoside triphosphates. The compound has been studied for its potential applications in DNA synthesis and as a substrate in various enzymatic reactions.
The synthesis of 3'-Keto-2'-deoxyuridine 5'-triphosphate typically involves several steps:
Technical parameters for these reactions may include specific pH conditions, temperature control, and reaction times, which can vary depending on the specific method employed.
The molecular structure of 3'-Keto-2'-deoxyuridine 5'-triphosphate can be described as follows:
The presence of the keto group alters the electronic properties of the molecule, potentially affecting its interactions with enzymes and other nucleotides.
3'-Keto-2'-deoxyuridine 5'-triphosphate participates in various chemical reactions:
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction processes and various phosphatases for hydrolysis.
The mechanism of action of 3'-Keto-2'-deoxyuridine 5'-triphosphate primarily involves its incorporation into DNA during replication and repair processes:
Studies have shown that its incorporation can lead to increased mutagenicity, impacting genomic stability.
The physical and chemical properties of 3'-Keto-2'-deoxyuridine 5'-triphosphate include:
These properties are critical for its application in biochemical assays and molecular biology techniques.
3'-Keto-2'-deoxyuridine 5'-triphosphate has several scientific applications:
3'-Keto-2'-deoxyuridine 5'-triphosphate (3'-keto-dUTP) is characterized by the molecular formula C~9~H~13~N~2~O~14~P~3~ and a molecular weight of 466.13 g/mol . Its core structure consists of a uracil base linked to a modified deoxyribose sugar where the 3'-hydroxyl group is oxidized to a ketone (C=O), and a triphosphate moiety is attached at the 5'-position. This 3'-keto substitution imposes significant stereochemical constraints:
Table 1: Key Structural Parameters of 3'-keto-dUTP
Parameter | 3'-keto-dUTP | Canonical dTTP |
---|---|---|
Sugar pucker | C3'-endo locked | C2'-endo / C3'-endo |
Glycosidic bond angle (χ) | −125° | −110° to −130° |
3' Functional group | Ketone (C=O) | Hydroxyl (OH) |
Bond length C3'-O (Å) | 1.21 | 1.43 |
Pγ-O bond polarization | +15% vs dTTP | Baseline |
The canonical SMILES representation is C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O
, and the InChIKey is BRVUPLSOIDPVFS-UHFFFAOYSA-N
.
The 3'-keto group critically governs the compound's stability:
Table 2: Stability Profile Under Physiological Conditions
Condition | Half-life | Primary Degradation Products |
---|---|---|
pH 7.4, 37°C | 12 hours | 3'-keto-dUMP + PP~i~ |
pH 5.0, 37°C | 3 hours | Uracil + 3'-keto-ribose-5'-triphosphate |
1 mM Mg^2+^, pH 7.4 | 8 hours | 3'-keto-dUDP + P~i~ |
Nuclease-free buffer | 24 hours | No degradation |
Versus Canonical dTTP:
Versus Abasic Site Analogs (e.g., 4'-keto Abasic Site):
Table 3: Comparative Properties of Nucleotide Derivatives
Property | 3'-keto-dUTP | dTTP | 4'-Keto Abasic Site |
---|---|---|---|
Molecular weight (g/mol) | 466.13 | 480.10 | 244.09 (sugar-phosphate) |
3'/4' Functional group | Ketone | Hydroxyl | Aldehyde |
Base pairing capability | Yes (tautomer-dependent) | Yes (stable) | No |
Helix destabilization (ΔT~m~) | −8°C | None | −22°C |
Primary repair pathway | None known | N/A | Base excision repair |
Mutagenic frequency | 1 × 10^−3^ | <1 × 10^−6^ | 5 × 10^−4^ |
This comparative analysis underscores 3'-keto-dUTP's unique role as a non-hydrolyzable mechanistic probe for DNA polymerases and a tool for studying mutagenesis pathways [2] [5].
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